molecular formula C14H15NO B13255660 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13255660
M. Wt: 213.27 g/mol
InChI Key: MTHXEGHKNFPSJS-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structural features, which include an ethyl group at the first position, a 3-methylphenyl group at the third position, and an aldehyde group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Electrophiles such as bromine or nitronium ion, in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic and heterocyclic nature of the compound allows it to interact with various molecular targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid
  • 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-methanol
  • 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-nitrile

Comparison: Compared to its similar compounds, 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group. This group imparts distinct reactivity, allowing for a wider range of chemical transformations. Additionally, the aldehyde group can participate in various biological interactions, potentially enhancing its activity in medicinal applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-ethyl-3-(3-methylphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H15NO/c1-3-15-8-7-13(14(15)10-16)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3

InChI Key

MTHXEGHKNFPSJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=CC(=C2)C

Origin of Product

United States

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